molecular formula C7H14S B14573923 trans-2-Ethyl-3-methyl-thiacyclopentane CAS No. 61568-36-3

trans-2-Ethyl-3-methyl-thiacyclopentane

Cat. No.: B14573923
CAS No.: 61568-36-3
M. Wt: 130.25 g/mol
InChI Key: XNZCGHZDGZDSBU-RQJHMYQMSA-N
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Description

trans-2-Ethyl-3-methyl-thiacyclopentane: is an organic compound with the molecular formula C7H14S It is a thiacyclopentane derivative, characterized by the presence of an ethyl group at the second carbon and a methyl group at the third carbon in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Ethyl-3-methyl-thiacyclopentane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-3-methyl-1,3-dithiolane with a suitable base, followed by cyclization to form the thiacyclopentane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: trans-2-Ethyl-3-methyl-thiacyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiacyclopentane ring to a more saturated form using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiacyclopentane derivatives.

    Substitution: Halogenated or alkylated thiacyclopentane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-2-Ethyl-3-methyl-thiacyclopentane is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfur-containing ring structure may interact with biological targets, making it a candidate for drug discovery and development.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties

Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Ethyl-3-methyl-thiacyclopentane involves its interaction with molecular targets in biological systems. The sulfur atom in the thiacyclopentane ring can form bonds with various biomolecules, influencing their function. This interaction may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to specific biological effects.

Comparison with Similar Compounds

    cis-2-Ethyl-3-methyl-thiacyclopentane: The cis isomer of the compound, differing in the spatial arrangement of the ethyl and methyl groups.

    2-Ethyl-3-methyl-tetrahydrothiophene: A similar compound with a tetrahydrothiophene ring structure.

    2-Ethyl-3-methyl-thiolane: Another sulfur-containing ring compound with a different ring size.

Uniqueness: trans-2-Ethyl-3-methyl-thiacyclopentane is unique due to its trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

61568-36-3

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,3R)-2-ethyl-3-methylthiolane

InChI

InChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

XNZCGHZDGZDSBU-RQJHMYQMSA-N

Isomeric SMILES

CC[C@H]1[C@@H](CCS1)C

Canonical SMILES

CCC1C(CCS1)C

Origin of Product

United States

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